molecular formula C14H17Cl3N2O3S B14937359 2,2,2-trichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

2,2,2-trichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B14937359
M. Wt: 399.7 g/mol
InChI Key: IRSMGSRQJMXHBW-UHFFFAOYSA-N
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Description

2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a trichloroacetamide group and a sulfonyl-substituted phenyl ring.

Properties

Molecular Formula

C14H17Cl3N2O3S

Molecular Weight

399.7 g/mol

IUPAC Name

2,2,2-trichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C14H17Cl3N2O3S/c1-10-6-8-19(9-7-10)23(21,22)12-4-2-11(3-5-12)18-13(20)14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20)

InChI Key

IRSMGSRQJMXHBW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the trichloroacetamide precursor. This precursor is then reacted with 4-[(4-methylpiperidino)sulfonyl]phenyl derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE
  • 4-METHYL-N-(2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE
  • 2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE

Uniqueness

The uniqueness of 2,2,2-TRICHLORO-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}ACETAMIDE lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit unique binding properties, stability, and efficacy in various applications.

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